n-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide
Description
N-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide is a furan-carboxamide derivative characterized by a pyridin-2-yl ethyl substituent on the amide nitrogen. This compound belongs to a broader class of bioactive molecules where structural modifications, such as substitutions on the furan ring or the amide side chain, significantly influence pharmacological properties like solubility, receptor binding, and metabolic stability.
Properties
Molecular Formula |
C12H12N2O2 |
|---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-(2-pyridin-2-ylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c15-12(11-5-3-9-16-11)14-8-6-10-4-1-2-7-13-10/h1-5,7,9H,6,8H2,(H,14,15) |
InChI Key |
DJPZXWVTZCFCLO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CCNC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide typically involves the reaction of 2-furoic acid with 2-(pyridin-2-yl)ethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods: This includes using continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: n-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Alkylated or acylated pyridine derivatives.
Scientific Research Applications
Chemistry: n-(2-(Pyridin-2-yl)ethyl)furan-2-carboxamide is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the development of novel pharmaceuticals .
Biology: This compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. It is also being investigated for its anti-inflammatory properties .
Medicine: In medicinal chemistry, n-(2-
Comparison with Similar Compounds
Nitro-Substituted Derivative: 5-Nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (Compound 3)
- Structure : Features a nitro group at the 5-position of the furan ring.
- Activity: Demonstrated antifungal properties in synthesis and evaluation studies.
- Key Difference: The nitro group may improve antifungal efficacy but could compromise metabolic stability compared to the non-nitrated parent compound.
Sulfamoyl Derivative: N-[2-(4-Sulfamoylphenyl)ethyl]furan-2-carboxamide
- Structure : Incorporates a sulfamoylphenyl group in the side chain.
- Properties : Molecular weight = 294.33 g/mol; logP = 0.137 (moderate lipophilicity). The sulfonamide group enhances hydrogen-bonding capacity (polar surface area = 83.675 Ų), likely improving aqueous solubility and target selectivity .
- Key Difference : The sulfamoyl group may confer superior solubility and pharmacokinetic profiles compared to the pyridin-2-yl ethyl substituent.
Piperidinyl Derivative: N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]furan-2-carboxamide
Antifungal Activity
- The nitro group’s electron-withdrawing effects may enhance target binding but increase oxidative stress in cells .
- Target Compound : Without the nitro group, it may exhibit lower toxicity but reduced antifungal potency.
Anticancer Potential
- N-(9,10-Dioxo-9,10-dihydroanthracen-2-yl)furan-2-carboxamide: Demonstrated anticancer activity, attributed to the anthraquinone moiety’s intercalation with DNA. The pyridin-2-yl ethyl group in the target compound lacks this planar aromatic system, likely altering its mechanism of action .
Psychoactive Properties
- The target compound’s pyridine ring may instead target nicotinic or kinase receptors, depending on substitution patterns .
Physicochemical Properties
Notes:
- The sulfamoyl derivative’s low logP and high polar surface area correlate with improved solubility, a critical factor for oral bioavailability .
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